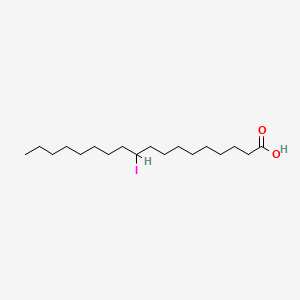

10-Iodooctadecanoic acid

描述

10-Iodooctadecanoic acid is a long-chain fatty acid (C18) with an iodine atom substituted at the 10th carbon position. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogs like 10-hydroxyoctadecanoic acid and 10-oxooctadecanoic acid . This compound may serve as a synthetic intermediate or radiolabeling agent in biochemical studies, though specific applications require further research.

属性

IUPAC Name |

10-iodooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35IO2/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVDNWWRBOTQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909248 | |

| Record name | 10-Iodooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104855-14-3 | |

| Record name | 10-Iodooctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104855143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Iodooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 10-Iodooctadecanoic acid can be synthesized through the iodination of octadecanoic acid. The process typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving automated chromatography systems and large-scale recrystallization units .

化学反应分析

Types of Reactions: 10-Iodooctadecanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in polar solvents like water or ethanol.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution Reactions: Hydroxyoctadecanoic acid, aminooctadecanoic acid, or alkyl-substituted octadecanoic acids.

Oxidation Reactions: Octadecanal or octadecanone.

Reduction Reactions: Octadecanol.

科学研究应用

10-Iodooctadecanoic acid has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Studied for its potential role in biological systems, including its effects on cell membranes and metabolic pathways.

Medicine: Investigated for its potential therapeutic applications, including its use as a radiolabeled compound for imaging studies.

Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

作用机制

The mechanism of action of 10-iodooctadecanoic acid involves its interaction with cellular membranes and metabolic pathways. The iodine atom in the compound can participate in halogen bonding, affecting the structure and function of proteins and enzymes. Additionally, the long hydrophobic chain of the compound can integrate into lipid bilayers, altering membrane fluidity and permeability. These interactions can influence various cellular processes, including signal transduction, ion transport, and metabolic regulation .

相似化合物的比较

Comparison with 10-Hydroxyoctadecanoic Acid

Structural and Functional Differences

- 10-Hydroxyoctadecanoic acid (xi-10-hydroxy stearic acid, HMDB0037396) features a hydroxyl group at C10 (molecular formula: C18H36O3, MW: 300.48 g/mol) .

- 10-Iodooctadecanoic acid replaces the hydroxyl group with iodine, significantly increasing molecular weight and altering lipophilicity.

Research Findings

- The hydroxyl group in this compound may participate in hydrogen bonding, influencing its solubility and interaction with enzymes, whereas the iodine atom in this compound could enhance stability or serve as a leaving group in synthetic pathways.

Comparison with 10-Oxooctadecanoic Acid

Key Properties

- 10-Oxooctadecanoic acid (HMDB0030980) contains a ketone group at C10 (C18H34O3, MW: 298.46 g/mol) and is classified as a long-chain fatty acid .

Other Related Compounds

- 10-((6-Aminohexyl)amino)-10-oxodecanoic acid (C16H32N2O3): A decanoic acid (C10) derivative with an aminohexyl group, used for conjugation or drug delivery . Though shorter in chain length, it exemplifies functionalization strategies applicable to iodinated analogs.

- n-Undecanoic acid (C11H22O2): A non-hazardous short-chain fatty acid ; safety contrasts with iodinated compounds, where iodine may necessitate specialized handling.

Data Table: Comparative Analysis

生物活性

10-Iodooctadecanoic acid, a derivative of octadecanoic acid, is an iodinated fatty acid that has garnered interest due to its potential biological activities. Its unique structure, characterized by the presence of an iodine atom at the 10th carbon position, influences its interaction with biological systems. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C18H35IO2) belongs to a class of compounds known as iodinated fatty acids. The presence of iodine not only alters its lipophilicity but also enhances its reactivity compared to non-iodinated fatty acids. This compound is often used in research to trace lipid metabolism and cellular signaling pathways.

Metabolic Pathways

Research indicates that this compound participates in various metabolic processes. It has been shown to interact with enzymes involved in lipid metabolism, particularly those associated with the β-oxidation pathway. This interaction may lead to the generation of acetyl-CoA, a crucial substrate for energy production in cells. Additionally, iodinated fatty acids can influence mitochondrial function and lipid droplet dynamics, which are essential for maintaining cellular energy homeostasis.

Anti-inflammatory Properties

A notable area of research involves the anti-inflammatory properties of this compound. Studies have demonstrated that this compound can modulate the expression of pro-inflammatory cytokines and chemokines in various cell types. For instance, it has been observed to suppress tumor necrosis factor-alpha (TNF-α) production in macrophages, suggesting a potential role in managing inflammatory diseases.

Case Studies

- Cardiac Imaging : In a study involving myocardial uptake in canine models, this compound was used as a tracer for assessing cardiac metabolism. The results indicated significant myocardial uptake, highlighting its utility in imaging studies for evaluating heart function and metabolism .

- Metabolic Disorders : Research has explored the effects of this compound on metabolic disorders such as obesity and diabetes. In murine models, administration of this compound resulted in improved insulin sensitivity and reduced adiposity, suggesting a therapeutic potential for managing metabolic syndrome.

Comparative Analysis

The biological activity of this compound can be compared with other fatty acids to highlight its unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Octadecanoic Acid (Stearic Acid) | Saturated Fatty Acid | Fully saturated; no functional groups |

| Iododecanoic Acid | Iodinated Fatty Acid | Iodine substitution at various positions |

| 10-Hydroxyoctadecanoic Acid | Hydroxy Fatty Acid | Contains a hydroxyl group instead of iodine |

| Linoleic Acid | Polyunsaturated Fatty Acid | Contains multiple double bonds; different metabolic pathways |

The mechanisms through which this compound exerts its biological effects include:

- Activation of Receptors : It has been shown to activate specific G protein-coupled receptors (GPCRs), leading to downstream signaling that influences cellular responses.

- Calcium Signaling : The compound can increase intracellular calcium levels, which is critical for various physiological processes including muscle contraction and neurotransmitter release.

- Gene Expression Modulation : By influencing transcription factors related to lipid metabolism and inflammation, this compound may play a role in gene expression regulation.

常见问题

Q. Answer :

- In vitro : Liposome models to study membrane integration via fluorescence anisotropy (e.g., DPH probes) .

- In vivo : Knockout mice (e.g., Pten-deficient models) to analyze fatty acid uptake and iodine’s role in thyroid hormone synthesis .

- Cell culture : Adipocyte differentiation assays (Oil Red O staining) to quantify lipid accumulation .

Advanced: How can researchers optimize iodination efficiency while minimizing side-product formation?

Q. Answer :

- Catalyst selection : Replace ICl with N-iodosuccinimide (NIS) for milder conditions and higher regioselectivity .

- Kinetic monitoring : Use in situ FTIR to track iodine incorporation (C-I bond at ~550 cm⁻¹) and halt reactions at 90% conversion .

- Side-product mitigation : Add scavengers (e.g., Na₂S₂O₃) to quench excess iodine post-reaction .

Q. Answer :

- NMR : ¹³C NMR identifies iodine’s electron-withdrawing effect (C-I carbon at δ ~35 ppm) .

- FTIR : Confirm carboxylic acid (O-H stretch ~2500 cm⁻¹) and C-I bond (~550 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and iodine’s van der Waals radius (1.98 Å) .

Advanced: How to design a study analyzing this compound’s interaction with thyroid-binding proteins?

Q. Answer :

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

- Molecular docking : Use AutoDock Vina with thyroid receptor (PDB: 1XYZ) to predict iodine’s role in hydrophobic interactions .

- Competitive assays : Compare displacement of endogenous ligands (e.g., thyroxine) via radiolabeled T3 uptake assays .

Methodological Note : Account for clustered data (e.g., repeated measurements) using mixed-effects models to avoid inflated Type I errors .

Basic: What safety protocols are essential when handling this compound?

Q. Answer :

- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection to prevent iodine exposure .

- Ventilation : Use fume hoods due to volatile iodine byproducts.

- Waste disposal : Neutralize with 10% NaHCO₃ before disposal in halogenated waste containers .

Advanced: How to resolve ambiguities in mechanistic studies of iodine’s role in fatty acid oxidation?

Q. Answer :

- Isotopic labeling : Synthesize ¹²⁵I-labeled analogs to track metabolic pathways via gamma counting .

- Knockdown models : Use siRNA targeting iodothyronine deiodinases (DIO1/DIO2) to isolate iodine’s redox effects .

- Computational modeling : Apply density functional theory (DFT) to calculate bond dissociation energies (C-I vs. C-H) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。